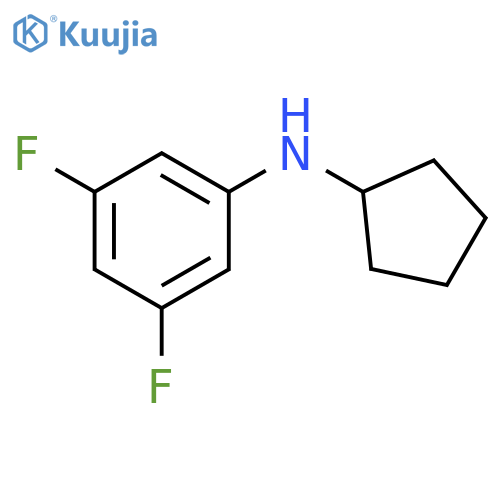

Cas no 1021080-50-1 (N-cyclopentyl-3,5-difluoroaniline)

N-cyclopentyl-3,5-difluoroaniline 化学的及び物理的性質

名前と識別子

-

- Benzenamine, N-cyclopentyl-3,5-difluoro-

- N-cyclopentyl-3,5-difluoroaniline

-

- インチ: 1S/C11H13F2N/c12-8-5-9(13)7-11(6-8)14-10-3-1-2-4-10/h5-7,10,14H,1-4H2

- InChIKey: YCZTWADCGQTZQU-UHFFFAOYSA-N

- SMILES: C1(NC2CCCC2)=CC(F)=CC(F)=C1

N-cyclopentyl-3,5-difluoroaniline Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-165138-0.25g |

N-cyclopentyl-3,5-difluoroaniline |

1021080-50-1 | 0.25g |

$670.0 | 2023-06-08 | ||

| Enamine | EN300-165138-1.0g |

N-cyclopentyl-3,5-difluoroaniline |

1021080-50-1 | 1g |

$728.0 | 2023-06-08 | ||

| Ambeed | A1054355-1g |

N-Cyclopentyl-3,5-difluoroaniline |

1021080-50-1 | 95% | 1g |

$284.0 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375188-50mg |

n-Cyclopentyl-3,5-difluoroaniline |

1021080-50-1 | 95% | 50mg |

¥15422 | 2023-02-27 | |

| Enamine | EN300-165138-2.5g |

N-cyclopentyl-3,5-difluoroaniline |

1021080-50-1 | 2.5g |

$1428.0 | 2023-06-08 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01009773-1g |

N-Cyclopentyl-3,5-difluoroaniline |

1021080-50-1 | 95% | 1g |

¥1953.0 | 2023-02-27 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01009773-5g |

N-Cyclopentyl-3,5-difluoroaniline |

1021080-50-1 | 95% | 5g |

¥5656.0 | 2023-02-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375188-250mg |

n-Cyclopentyl-3,5-difluoroaniline |

1021080-50-1 | 95% | 250mg |

¥18090 | 2023-02-27 | |

| Enamine | EN300-165138-0.05g |

N-cyclopentyl-3,5-difluoroaniline |

1021080-50-1 | 0.05g |

$612.0 | 2023-06-08 | ||

| Enamine | EN300-165138-0.1g |

N-cyclopentyl-3,5-difluoroaniline |

1021080-50-1 | 0.1g |

$640.0 | 2023-06-08 |

N-cyclopentyl-3,5-difluoroaniline 関連文献

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

N-cyclopentyl-3,5-difluoroanilineに関する追加情報

Recent Advances in the Application of N-cyclopentyl-3,5-difluoroaniline (CAS: 1021080-50-1) in Chemical Biology and Pharmaceutical Research

N-cyclopentyl-3,5-difluoroaniline (CAS: 1021080-50-1) has recently emerged as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and other small-molecule therapeutics. This compound's unique structural features, including the cyclopentyl group and difluoroaniline moiety, make it a versatile building block for medicinal chemistry applications. Recent studies have highlighted its role in optimizing drug-like properties such as solubility, metabolic stability, and target binding affinity.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of N-cyclopentyl-3,5-difluoroaniline in the development of selective JAK2 inhibitors. The researchers found that incorporation of this scaffold significantly improved the compounds' pharmacokinetic profiles while maintaining potent inhibition of the target kinase. Molecular docking studies revealed that the cyclopentyl group contributes to favorable hydrophobic interactions in the ATP-binding pocket, while the difluoroaniline moiety enhances hydrogen bonding with key residues.

In parallel research, N-cyclopentyl-3,5-difluoroaniline has been employed as a precursor in the synthesis of novel positron emission tomography (PET) tracers. A team at Massachusetts General Hospital reported the successful radiolabeling of derivatives containing this moiety with fluorine-18, creating promising imaging agents for neurodegenerative diseases. The compound's chemical stability under radiolabeling conditions and favorable brain penetration properties make it particularly valuable for this application.

Recent synthetic methodology developments have also expanded the accessibility of N-cyclopentyl-3,5-difluoroaniline derivatives. A 2024 Nature Communications paper described a catalytic asymmetric synthesis approach that enables the preparation of enantiomerically pure variants of this scaffold. This advancement is particularly significant for the development of chiral drugs where stereochemistry plays a crucial role in biological activity.

From a safety and toxicology perspective, recent preclinical studies have shown that N-cyclopentyl-3,5-difluoroaniline-based compounds generally exhibit favorable safety profiles. Metabolism studies indicate that the difluoroaniline moiety resists oxidative deamination, potentially reducing the formation of reactive metabolites that could cause toxicity. However, researchers caution that individual derivatives may require specific safety assessments based on their complete molecular structures.

The pharmaceutical industry has taken notice of these developments, with several companies including N-cyclopentyl-3,5-difluoroaniline in their fragment libraries for drug discovery programs. Its moderate molecular weight (197.23 g/mol) and good solubility properties make it particularly attractive for fragment-based drug design approaches. Recent patent filings suggest growing interest in this chemical space, particularly for oncology and inflammation targets.

Looking forward, researchers anticipate that N-cyclopentyl-3,5-difluoroaniline will continue to play an important role in medicinal chemistry. Its combination of synthetic accessibility, favorable physicochemical properties, and demonstrated biological relevance positions it as a valuable scaffold for future drug discovery efforts. Ongoing research is exploring its application in additional target classes beyond kinases, including GPCRs and epigenetic targets.

1021080-50-1 (N-cyclopentyl-3,5-difluoroaniline) Related Products

- 2137537-93-8(4-Methyl-2-(trifluoromethyl)furo[3,2-b]pyrrole-5-carboxylic acid)

- 2171967-28-3(2-{3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopentyl}acetic acid)

- 2411272-12-1(N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide)

- 15667-63-7(1-Cyano-2-propenyl Acetate)

- 52387-40-3(5-chloro-2,2-dimethylpentanal)

- 270062-97-0(Fmoc-(S)-3-amino-4-(4-methylphenyl)-butyric Acid)

- 1803591-16-3(Oxan-4-yl3-(trifluoromethyl)phenylmethanamine Hydrochloride)

- 2580217-71-4(4,4-difluoroazocan-5-ol hydrochloride)

- 1805908-35-3(2-(Hydroxymethyl)-6-(2-oxopropyl)mandelic acid)

- 355815-47-3((4-Fluoro-Benzyl)-(4-Methoxy-Benzyl)-Amine)